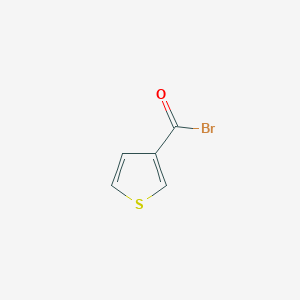

3-Thiophenecarbonyl bromide

Description

Historical Context and Significance within Thiophene (B33073) Chemistry

Thiophene chemistry, a cornerstone of heterocyclic chemistry, has a rich history. While the initial focus was on understanding the fundamental properties and reactions of the thiophene ring, the introduction of functional groups like carbonyl halides expanded its synthetic utility. 3-Thiophenecarbonyl bromide, and its more commonly used counterpart, 3-thiophenecarbonyl chloride, emerged as key reagents for introducing the 3-thenoyl group into various molecules. dgist.ac.krmdpi.com The development of methods to synthesize 3-substituted thiophenes was crucial, with 3-bromothiophene (B43185) being a key intermediate for many of these syntheses. orgsyn.org

The significance of this compound lies in its ability to participate in a wide range of chemical transformations. It serves as a precursor for the synthesis of numerous thiophene derivatives, which are integral components in pharmaceuticals, agrochemicals, and functional materials. The reactivity of the acyl bromide group allows for facile reactions with nucleophiles, leading to the formation of esters, amides, and ketones.

Overview of Research Trajectories in Organic Synthesis and Materials Science

The application of this compound and related compounds has followed distinct yet interconnected paths in organic synthesis and materials science.

In Organic Synthesis:

In the realm of organic synthesis, this compound is a valuable intermediate for the preparation of complex organic molecules, including those with potential biological activity. evonik.comalfa-industry.com Acyl halides, in general, are important for creating new carbon-carbon and carbon-heteroatom bonds. For instance, the related 3-thiophenecarbonyl chloride is used in the synthesis of N-phenyl-3-thiophenecarboxamide. amazonaws.com Furthermore, reactions involving thiophenecarbaldehydes, which can be derived from the corresponding acyl halides, have been explored to create diverse heterocyclic structures. researchgate.netacs.org The development of efficient synthetic routes to halogenated thiophenecarboxylic acid derivatives has been a focus, as these are key building blocks for new families of insecticides. beilstein-journals.org

In Materials Science:

The unique electronic and optical properties of thiophene-based materials have made them a major focus of research in materials science. rsc.orgjournaljmsrr.com Polythiophenes and their derivatives are renowned for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics. This compound and its chloride analogue serve as important monomers or precursors in the synthesis of these functional polymers. researchgate.netnih.gov For example, the synthesis of novel conjugated polymeric zwitterions has utilized 3-thiophenecarbonyl chloride. researchgate.net The ability to precisely control the structure and properties of these polymers is critical, and the reactivity of the acyl halide group allows for the introduction of various side chains and functional groups to tune these properties.

Unique Reactivity Features of Acyl Bromides in Thiophene Systems

The reactivity of this compound is governed by the interplay between the electron-rich thiophene ring and the highly electrophilic acyl bromide group. Acyl bromides are generally more reactive than their chloride counterparts due to the better leaving group ability of the bromide ion. commonorganicchemistry.com This enhanced reactivity can be advantageous in syntheses where milder reaction conditions are required or when less reactive nucleophiles are employed.

The position of the carbonyl bromide group on the thiophene ring also influences its reactivity. The electronic effects of the sulfur atom in the thiophene ring can modulate the electrophilicity of the carbonyl carbon. The presence of the thiophene ring can also lead to unique side reactions or rearrangements under certain conditions. For example, studies on the solvolysis of 2-thiophenecarbonyl chloride have provided insights into the reaction mechanisms of such systems. researchgate.netacs.org Bromination is a key reaction in organic synthesis, and the use of various brominating agents has been extensively reviewed. nih.gov The selective bromination of 3-substituted thiophenes is a known method for purification, highlighting the specific reactivity of the thiophene ring. google.com

The table below summarizes some key properties of this compound and related compounds.

| Property | Value |

| Chemical Formula | C5H3BrOS |

| Molecular Weight | 191.05 g/mol |

| CAS Number | 17635-13-9 |

| Synonyms | Thiophene-3-carbonyl bromide |

Structure

3D Structure

Propriétés

Numéro CAS |

61563-75-5 |

|---|---|

Formule moléculaire |

C5H3BrOS |

Poids moléculaire |

191.05 g/mol |

Nom IUPAC |

thiophene-3-carbonyl bromide |

InChI |

InChI=1S/C5H3BrOS/c6-5(7)4-1-2-8-3-4/h1-3H |

Clé InChI |

KKTYCDNOWPUOPY-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC=C1C(=O)Br |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Thiophenecarbonyl Bromide

Direct Synthesis from 3-Thiophenecarboxylic Acid

The conversion of 3-Thiophenecarboxylic acid to 3-Thiophenecarbonyl bromide is a nucleophilic acyl substitution reaction. This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a bromide (-Br) atom. The direct conversion is challenging because the hydroxyl group is a poor leaving group. Therefore, activating reagents are required to transform the -OH into a group that can be easily displaced by a bromide ion. libretexts.orgopenstax.org

Utilization of Thionyl Bromide (SOBr2)

Thionyl bromide (SOBr₂) is an effective reagent for the synthesis of acyl bromides from carboxylic acids. The mechanism is analogous to the well-documented reaction using thionyl chloride (SOCl₂). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur atom of thionyl bromide. masterorganicchemistry.comyoutube.com This forms a reactive acyl halosulfite intermediate, which converts the hydroxyl group into an excellent leaving group. libretexts.orgopenstax.org A bromide ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The reaction proceeds through a tetrahedral intermediate which subsequently collapses, eliminating sulfur dioxide (a gas) and a bromide ion, yielding the final this compound. masterorganicchemistry.comyoutube.com The formation of gaseous SO₂ helps to drive the reaction to completion. youtube.com

Application of Phosphorus Tribromide (PBr₃) in Carboxylic Acid Halogenation

Phosphorus tribromide (PBr₃) is a classic and widely used reagent for converting carboxylic acids into their corresponding acyl bromides. byjus.compressbooks.pubwikipedia.org The mechanism involves the activation of the carboxylic acid by PBr₃. byjus.com The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic phosphorus atom of PBr₃. youtube.com This initial step effectively transforms the poor -OH leaving group into a much better one, an O-PBr₂ moiety. youtube.commasterorganicchemistry.com A bromide ion, displaced in the initial attack or present from the reagent, then performs a nucleophilic acyl substitution on the carbonyl carbon. youtube.commasterorganicchemistry.com This results in the formation of this compound and a phosphorous acid byproduct. wikipedia.orgsciencemadness.org The reaction is robust and applicable to a wide range of carboxylic acids. byjus.com

| Reagent | Key Features | Byproducts |

| **Thionyl Bromide (SOBr₂) ** | Forms gaseous byproduct (SO₂), driving the reaction forward. | SO₂, HBr |

| Phosphorus Tribromide (PBr₃) | A common and effective reagent for acyl bromide formation. | H₃PO₃ |

Alternative Reagents and Conditions for Acyl Bromide Formation

Beyond the standard use of SOBr₂ and PBr₃, other reagents can accomplish the transformation of carboxylic acids to acyl bromides, often under milder conditions. One such method involves the use of a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (Ph₃P). researchgate.net This system generates the acyl bromide in high yields under neutral conditions. researchgate.net Another alternative is the use of triphenylphosphine in combination with elemental bromine (Br₂), which can be superior to PBr₃ in certain cases. wikipedia.org These methods provide valuable options when substrates are sensitive to the harsher conditions or acidic byproducts of traditional halogenating agents.

Precursor Chemistry and Synthesis of 3-Thiophenecarboxylic Acid

The availability and synthesis of the precursor, 3-Thiophenecarboxylic acid, are fundamental to the production of this compound. Several synthetic pathways exist to introduce a carboxylic acid function at the 3-position of the thiophene (B33073) ring.

Carbonylation of Thiophene-3-ylmagnesium Bromide (Grignard Route)

A primary method for synthesizing 3-Thiophenecarboxylic acid is through the carboxylation of a Grignard reagent. libretexts.org This process involves two main steps: the formation of the Grignard reagent, Thiophene-3-ylmagnesium bromide, followed by its reaction with carbon dioxide. epo.orggoogleapis.com The Grignard reagent is prepared by reacting 3-bromothiophene (B43185) with magnesium metal. researchgate.net However, the formation of the Grignard reagent from 3-bromothiophene can be less straightforward than from its 2-bromo isomer, sometimes resulting in low yields. epo.orggoogleapis.comresearchgate.net Once formed, the strongly nucleophilic Grignard reagent attacks the electrophilic carbon of solid carbon dioxide (dry ice). libretexts.org Subsequent acidification of the resulting magnesium carboxylate salt with a strong aqueous acid yields 3-Thiophenecarboxylic acid. libretexts.org

Other Synthetic Routes to Substituted Thiophenecarboxylic Acids

Several other methods have been developed for the synthesis of thiophenecarboxylic acids, providing alternatives to the Grignard route.

Lithiation and Carbonation : An alternative to the Grignard reaction is the use of organolithium reagents. This involves a halogen-lithium exchange or direct deprotonation of the thiophene ring, followed by quenching with carbon dioxide. This method is often effective where Grignard formation is problematic. nih.govresearchgate.net

Palladium-Catalyzed Carbonylation : This modern technique introduces a carboxyl group by reacting a halo-thiophene with carbon monoxide (CO) in the presence of a palladium catalyst. nih.govbeilstein-journals.org This method can offer high yields and functional group tolerance. nih.gov

Oxidation Routes : Substituted thiophenes can be oxidized to form thiophenecarboxylic acids. For instance, 2-acetylthiophene (B1664040) can be oxidized via a haloform reaction to produce the corresponding carboxylic acid. google.com Another novel method involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of a metal catalyst to yield methyl 2-thiophenecarboxylate, which can then be hydrolyzed. semanticscholar.org

Formylation and Oxidation : Thiophene can be formylated to produce 2-thiophenecarboxaldehyde, which is then oxidized using reagents like silver ammonia (B1221849) solution to yield the carboxylic acid. google.com

| Synthetic Route | Starting Material | Key Reagents | Notes |

| Grignard Route | 3-Bromothiophene | Mg, CO₂, H₃O⁺ | Reagent formation can be low-yielding. epo.orggoogleapis.com |

| Lithiation | 3-Bromothiophene | Organolithium (e.g., n-BuLi), CO₂ | Effective alternative to Grignard. nih.govresearchgate.net |

| Palladium Catalysis | 3-Halothiophene | CO, Palladium catalyst | Modern method with good functional group tolerance. nih.gov |

| Oxidation | Substituted Thiophene | Oxidizing agents (e.g., NaOBr) | Depends on the availability of the appropriate substituted thiophene. google.com |

Methodological Advancements in Preparation Protocols

Once 3-thiophenecarboxylic acid is obtained, it can be converted to this compound. The classical methods for this transformation involve the use of strong brominating agents. However, advancements in synthetic methodology have led to the development of milder and more selective reagents.

The traditional and most direct methods for synthesizing acyl bromides from carboxylic acids utilize phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). fiveable.mebyjus.com Phosphorus tribromide reacts with carboxylic acids to yield the corresponding acyl bromide, with phosphorous acid as a byproduct. wikipedia.orgyoutube.com This reaction is generally effective for a wide range of carboxylic acids. preterhuman.net

Thionyl bromide is another potent reagent for this conversion, analogous to the more commonly used thionyl chloride for the synthesis of acyl chlorides. fiveable.meatomistry.com The reaction of a carboxylic acid with thionyl bromide produces the acyl bromide, sulfur dioxide, and hydrogen bromide. atomistry.com A notable advantage of using thionyl bromide is that the byproducts are gaseous, which can simplify the purification of the desired product. However, thionyl bromide is known to be less stable than its chloride counterpart. stackexchange.com

More recent advancements in organic synthesis have focused on the development of milder and more selective reagents for the preparation of acyl halides, avoiding the harsh conditions associated with traditional reagents. One such approach involves the use of a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS). This system allows for the conversion of carboxylic acids to acyl bromides under neutral and mild conditions, offering greater functional group tolerance. researchgate.net Another modern method utilizes triphenylphosphine dibromide (Ph₃PBr₂), which can also efficiently convert carboxylic acids to their corresponding acyl bromides. researchgate.net These newer methods are particularly advantageous when dealing with sensitive substrates that might not be compatible with the harsher conditions of traditional brominating agents.

Table 2: Conversion of 3-Thiophenecarboxylic Acid to this compound

| Reagent | Reaction Byproducts | General Reaction Conditions | Notes |

|---|---|---|---|

| Phosphorus tribromide (PBr₃) | H₃PO₃ (Phosphorous acid) | Often requires heating. | A well-established, traditional method. wikipedia.org |

| Thionyl bromide (SOBr₂) | SO₂ (Sulfur dioxide), HBr (Hydrogen bromide) | Generally proceeds readily, byproducts are gaseous. | Less stable than thionyl chloride. atomistry.comstackexchange.com |

| Triphenylphosphine (PPh₃) / N-Bromosuccinimide (NBS) | Triphenylphosphine oxide, Succinimide | Mild, neutral conditions, typically at room temperature. | Offers higher selectivity and functional group tolerance. researchgate.net |

| Triphenylphosphine dibromide (Ph₃PBr₂) | Triphenylphosphine oxide, HBr | Mild conditions. | Effective for a range of carboxylic acids. researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 3 Thiophenecarbonyl Bromide

Nucleophilic Acyl Substitution Reactions

3-Thiophenecarbonyl bromide, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon in the acyl bromide is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. This makes it a prime target for attack by a wide range of nucleophiles. The general mechanism for these reactions involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the bromide ion, which is an excellent leaving group. This addition-elimination sequence results in the substitution of the bromine atom with the incoming nucleophile, regenerating the carbonyl double bond.

Amidation and Esterification Pathways

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted 3-thiophenecarboxamides. Similarly, its reaction with alcohols yields 3-thiophenecarboxylate esters. These reactions are classic examples of nucleophilic acyl substitution.

The amidation reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. The mechanism involves the initial attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acyl bromide. This leads to a tetrahedral intermediate, which then collapses by expelling the bromide ion. A final deprotonation step, usually by another molecule of the amine or an added base, yields the stable amide product.

Esterification follows a similar mechanistic pathway. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the bromide ion from the tetrahedral intermediate, followed by deprotonation of the oxonium ion, results in the formation of the corresponding ester.

Table 1: Examples of Amidation and Esterification of this compound

| Reactant 1 | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Aniline | N-phenylthiophene-3-carboxamide | Amidation |

| This compound | Ethanol | Ethyl thiophene-3-carboxylate | Esterification |

Formation of Thioamides and Thioureas via Acyl Isothiocyanates

A more complex synthetic pathway involving this compound leads to the formation of thioamides and thioureas through the intermediacy of 3-thiophenecarbonyl isothiocyanate. This reactive intermediate can be generated in situ by the reaction of this compound with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate.

Once formed, the 3-thiophenecarbonyl isothiocyanate possesses two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon. Amines preferentially attack the isothiocyanate carbon, leading to the formation of N-acylthioureas. This reaction provides a versatile method for the synthesis of a variety of substituted thioureas. Thioamides can also be derived from acyl isothiocyanates, although this often involves subsequent chemical transformations. The synthesis of isothiocyanates from primary amines and carbon disulfide is a well-established method, and acyl isothiocyanates are recognized as valuable intermediates in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. doubtnut.comdoubtnut.com

Table 2: Synthesis of Acyl Thiourea from this compound

| Reactant 1 | Reagent | Intermediate | Nucleophile | Product |

|---|---|---|---|---|

| This compound | Potassium thiocyanate | 3-Thiophenecarbonyl isothiocyanate | Ammonia (B1221849) | 1-(Thiophene-3-carbonyl)thiourea |

Reactions with Alcohols, Amines, and Related Nucleophiles

Expanding on the amidation and esterification pathways, this compound reacts with a broad spectrum of alcohols and amines. Primary and secondary alcohols are readily converted to their corresponding 3-thiophenecarboxylate esters. The reactivity of the alcohol can influence the reaction conditions required, with more hindered alcohols potentially necessitating higher temperatures or the use of a catalyst.

The scope of amine nucleophiles is also extensive, encompassing primary and secondary aliphatic and aromatic amines. The reaction with ammonia will yield the primary amide, thiophene-3-carboxamide. The general reactivity trend follows the nucleophilicity of the amine, with less sterically hindered and more basic amines reacting more readily. These reactions are fundamental in synthetic organic chemistry for the construction of amide and ester functionalities within more complex molecular frameworks.

Carbon-Carbon Bond Forming Reactions

Beyond its utility in forming amide and ester linkages, this compound is a valuable substrate for the construction of new carbon-carbon bonds. These reactions are pivotal in organic synthesis as they allow for the elaboration of the carbon skeleton of molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and acyl halides are often excellent electrophilic partners in these transformations. This compound can participate in such reactions, where a transition metal catalyst, typically palladium, facilitates the coupling of the acyl group with an organometallic nucleophile.

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organic halide with an organostannane reagent in the presence of a palladium catalyst. wikipedia.orguwindsor.ca Acyl halides, including this compound, are effective electrophiles in this reaction, leading to the formation of ketones. libretexts.org

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca First, the palladium(0) catalyst undergoes oxidative addition with the this compound to form a palladium(II) intermediate. In the next step, transmetalation occurs, where the organic group from the organostannane is transferred to the palladium center, displacing the bromide. Finally, reductive elimination from the palladium(II) complex yields the ketone product and regenerates the palladium(0) catalyst, allowing the cycle to continue. A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups. wikipedia.org

Table 3: Example of Stille Cross-Coupling with a 3-Thiophenecarbonyl Halide

| Acyl Halide | Organostannane | Catalyst | Product |

|---|---|---|---|

| 3-Thiophenecarbonyl chloride | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Thiophen-3-yl vinyl ketone |

Suzuki-Miyaura Coupling and Related Methodsnih.govyonedalabs.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. yonedalabs.comlibretexts.org This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com In the context of this compound, the compound serves as the electrophilic partner in the reaction.

The catalytic cycle generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. Given the acyl bromide functionality, this oxidative addition occurs at the C-Br bond, creating a thienoyl-palladium(II)-bromide intermediate.

Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium complex, displacing the bromide. organic-chemistry.org This step requires a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center. youtube.comorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex (the 3-thienoyl group and the group from the organoboron reagent) couple and are eliminated from the metal center. This step forms the final product, a 3-thienyl ketone, and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

A significant application is the carbonylative Suzuki-Miyaura coupling, which is used to synthesize unsymmetrical biaryl ketones. nih.gov While this method often involves the introduction of carbon monoxide, using an acyl halide like this compound provides a direct route to these ketone structures without the need for an external CO source. The reaction couples the 3-thienoyl group with various aryl, heteroaryl, or vinyl boronic acids.

Table 1: Illustrative Suzuki-Miyaura Reactions with this compound

| Organoboron Reagent | Catalyst/Base System | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Benzoylthiophene |

| 2-Furylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | (3-Thienyl)(2-furyl)methanone |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos / CsF | 1-(Thiophen-3-yl)prop-2-en-1-one |

This table is for illustrative purposes and specific conditions may vary.

Applications in Polymerization and Oligomer Synthesisrsc.org

The rigid, electron-rich structure of the thiophene (B33073) ring makes it a valuable building block for conjugated polymers and oligomers used in organic electronics. This compound can serve as a key monomer or precursor in the synthesis of these materials. The reactivity of the acyl bromide group allows for its incorporation into polymer chains through various coupling reactions.

One primary method involves converting the acyl bromide into a more stable functional group that is amenable to polymerization conditions. For instance, after a Suzuki-Miyaura coupling to form a biaryl ketone, further functionalization can introduce polymerizable groups.

More directly, polyketones incorporating the thiophene moiety can be synthesized. Palladium-catalyzed cross-coupling reactions are instrumental in these polymerizations. By reacting a difunctional monomer derived from this compound with a corresponding difunctional organoboron or organotin reagent, conjugated polymers can be assembled. For example, a bis-boronic ester of a bithiophene could be polymerized with a dibromo-di-thienyl ketone (synthesized from this compound) to create a complex conjugated polymer. Such polymers are investigated for their optical and electronic properties. rsc.org The synthesis of butterfly-shaped thieno[3,2-b]thiophene (B52689) oligomers through Suzuki and Stille coupling reactions highlights the utility of thiophene derivatives in creating well-defined, conjugated materials whose properties can be fine-tuned. rsc.org

Radical Reactions and Reductive Transformations

Photoredox Catalysis in C-Br Bond Reduction and Functionalizationnih.govunibo.it

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.net The carbon-bromine bond in this compound can be targeted by photoredox catalysts to initiate radical-mediated transformations. In this process, a photocatalyst (PC), upon absorbing visible light, becomes excited to a long-lived triplet state (*PC). This excited state is a potent single-electron transfer (SET) agent.

For C-Br bond reduction, the excited photocatalyst can transfer an electron to this compound. This reductive quenching pathway would lead to the homolytic cleavage of the C-Br bond, generating a 3-thiophenecarbonyl radical and a bromide anion. The resulting acyl radical can then be trapped by a hydrogen atom donor to yield 3-thiophenecarboxaldehyde, achieving a net reduction of the acyl bromide.

Alternatively, the acyl radical can be used for functionalization. In the presence of suitable trapping agents, new C-C or C-heteroatom bonds can be formed. For example, the radical could add across an alkene to initiate a Giese-type addition or be trapped by other radical species. The combination of photoredox catalysis with another catalytic cycle, known as metallaphotoredox catalysis, opens further possibilities for functionalization. unibo.it

Homolytic Cleavage and Radical Cascade Reactions

While the C-Br bond in acyl bromides typically cleaves heterolytically upon nucleophilic attack, homolytic cleavage can be induced under specific conditions, such as thermolysis or with radical initiators. The bond dissociation energy of the C-Br bond dictates the feasibility of this process. Upon homolytic cleavage, a 3-thiophenecarbonyl radical and a bromine radical are formed. libretexts.org

This 3-thiophenecarbonyl radical is a key intermediate that can participate in radical cascade reactions. A radical cascade is a series of intramolecular and/or intermolecular radical reactions that occur sequentially, often forming multiple bonds and complex cyclic structures in a single operation. For instance, if the thiophene ring were substituted with an appropriately positioned alkene or alkyne, the initially formed acyl radical could undergo an intramolecular cyclization, generating a new ring fused to the thiophene core. This new cyclic radical could then be trapped or propagate the chain, leading to complex polycyclic architectures.

Cyclization and Heterocycle Formationbeilstein-journals.orgnih.gov

This compound is a versatile precursor for the synthesis of fused heterocyclic systems containing a thiophene ring. researchgate.net The strategy typically involves a two-step process: first, reacting the acyl bromide with a bifunctional nucleophile to create an intermediate, followed by an intramolecular cyclization to form the new ring.

For example, reaction with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) would initially form a 3-thiophenoylhydrazide. This intermediate can then be cyclized under various conditions to form fused five-membered heterocycles. Treatment with a second carbonyl-containing compound could lead to pyrazole (B372694) derivatives, or dehydration could yield oxadiazoles.

Similarly, reaction with a hydroxylamine (B1172632) would yield a hydroxamic acid, a precursor for isoxazoles. Reaction with a thiosemicarbazide (B42300) followed by cyclization is a common route to fused thiadiazoles. These cyclization strategies are fundamental in medicinal chemistry for generating novel molecular scaffolds. beilstein-journals.org The choice of the bifunctional reagent and the cyclization conditions determines the nature of the resulting fused heterocycle.

Synthesis of Thiazole (B1198619) and Related Heterocyclic Systems

The Hantzsch thiazole synthesis, a venerable and reliable method for the construction of the thiazole nucleus, typically involves the condensation of an α-halocarbonyl compound with a thioamide. While direct and extensive research specifically employing this compound in this reaction is not widely documented in readily available literature, its reactivity can be inferred from the established mechanism of the Hantzsch synthesis and the known chemical behavior of acyl halides and thiophene derivatives.

This compound possesses the key structural feature of an α-halocarbonyl moiety, making it a viable substrate for the Hantzsch synthesis. The thiophene ring, being an electron-rich aromatic system, is expected to influence the reactivity of the carbonyl group and the adjacent methylene (B1212753) bromide.

The proposed mechanistic pathway for the reaction of this compound with a generic thioamide (R-CSNH₂) would commence with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic methylene carbon bearing the bromine atom. This initial step, a classic SN2 reaction, would result in the formation of an S-alkylated intermediate.

Subsequent intramolecular cyclization would occur through the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon of the 3-thiophenecarbonyl group. This is followed by a dehydration step, leading to the formation of the aromatic thiazole ring. The resulting product would be a 2-substituted-4-(thiophen-3-yl)thiazole. The specific substituent at the 2-position of the thiazole ring is determined by the R-group of the starting thioamide.

The following table outlines the expected products from the reaction of this compound with various thioamides, based on the principles of the Hantzsch thiazole synthesis.

| Thioamide Reactant | R-Group | Expected Thiazole Product |

| Thioacetamide | Methyl | 2-Methyl-4-(thiophen-3-yl)thiazole |

| Thiobenzamide | Phenyl | 2-Phenyl-4-(thiophen-3-yl)thiazole |

| Thiourea | Amino | 2-Amino-4-(thiophen-3-yl)thiazole |

It is important to note that while this represents the expected reactivity profile, the actual reaction conditions, such as solvent and temperature, would need to be optimized to achieve good yields and minimize potential side reactions. The electron-donating nature of the thiophene ring might enhance the electrophilicity of the carbonyl carbon, potentially facilitating the cyclization step.

Multicomponent Reaction Methodologies Utilizing this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. While specific examples detailing the use of this compound in well-known MCRs are not extensively reported, its structural features suggest its potential as a valuable building block in such transformations.

One plausible MCR involving this compound is a variation of the Asinger or Ugi reaction. In a hypothetical Asinger-type reaction, this compound could react with a ketone (or aldehyde), ammonia, and elemental sulfur to generate a substituted thiazoline, a precursor to thiazoles.

More compelling is its potential application in isocyanide-based MCRs like the Ugi or Passerini reactions. In a Ugi-type four-component reaction, this compound could potentially act as the acidic component. However, a more likely scenario involves its prior conversion to 3-thiophenecarboxylic acid, which can then participate in the reaction with an aldehyde, an amine, and an isocyanide.

A more direct involvement of this compound could be envisioned in a three-component reaction with a primary amine and an isocyanide. The initial reaction between the amine and this compound would form an N-substituted 3-thiophenecarboxamide. This in-situ generated amide could then undergo an addition to the isocyanide, followed by an intramolecular cyclization or rearrangement, leading to the formation of various heterocyclic scaffolds.

The following table illustrates a hypothetical three-component reaction involving this compound, an amine, and an isocyanide, and the potential heterocyclic products.

| Amine (R¹-NH₂) | Isocyanide (R²-NC) | Potential Heterocyclic Product |

| Aniline | tert-Butyl isocyanide | N-tert-Butyl-2-phenyl-2-(thiophen-3-yl)acetamide |

| Benzylamine | Cyclohexyl isocyanide | N-Cyclohexyl-2-(benzylamino)-2-(thiophen-3-yl)acetamide |

| Methylamine | Ethyl isocyanoacetate | Ethyl 2-(methyl(thiophen-3-yl)amino)-2-oxoacetate |

The mechanistic rationale for such a reaction would likely involve the initial formation of an α-adduct between the acyl bromide and the isocyanide, which is then trapped by the amine. Subsequent rearrangements and cyclizations would then lead to the final product. The diversity of the final products would be highly dependent on the nature of the amine and isocyanide used, making this a potentially powerful strategy for generating libraries of thiophene-containing compounds.

Further research is warranted to explore the full potential of this compound as a versatile building block in both classical heterocyclic syntheses and modern multicomponent reaction methodologies. The unique electronic properties of the thiophene moiety are likely to impart interesting reactivity and lead to the discovery of novel molecular architectures.

Applications in Advanced Organic Synthesis and Functional Materials

Building Block for π-Conjugated Systems

π-conjugated systems, characterized by alternating single and double bonds, are the cornerstone of modern organic electronics. msu.edu The delocalization of π-electrons along the molecular backbone imparts unique electronic and optical properties. lumenlearning.com 3-Thiophenecarbonyl bromide is an invaluable tool for constructing these systems, enabling the synthesis of materials with tailored properties for specific electronic applications.

Oligothiophenes, which are short, well-defined chains of thiophene (B33073) units, are fundamental components in organic electronics due to their excellent charge transport properties and environmental stability. unl.edu The precise control over the length, substitution pattern, and connectivity of these oligomers is crucial for tuning their electronic behavior. This compound serves as a key starting material for introducing functional groups that facilitate the controlled, step-wise synthesis of these architectures.

One primary application is in Friedel-Crafts acylation reactions, where the acyl bromide group reacts with another thiophene or oligothiophene unit to form a ketone linkage. This ketone can then be chemically reduced to an alkyl bridge, extending the conjugated system. Alternatively, the acylated thiophene can undergo further chemical modification, such as conversion to a halogenated derivative, which can then participate in various cross-coupling reactions to build the oligomer chain. semanticscholar.orgnih.gov These methods provide precise control over the final structure, which is essential for creating materials with predictable and optimized performance.

Table 1: Key Synthetic Strategies for Oligothiophene Construction

| Synthetic Strategy | Typical Reactants | Common Catalyst | Role of Functionalized Thiophene Precursor |

|---|---|---|---|

| Kumada Coupling | Thienyl Grignard Reagent + Thienyl Halide | Ni(dppp)Cl₂ | Provides the thienyl halide or a precursor to the Grignard reagent. |

| Stille Coupling | Organostannane + Organic Halide | Palladium complex (e.g., Pd(PPh₃)₄) | Serves as the organic halide component after derivatization. |

| Suzuki Coupling | Organoboron compound + Organic Halide | Palladium complex and a base | Can be converted into a thienylboronic acid or a thienyl halide. semanticscholar.org |

| C-H Activation Coupling | Two Thiophene C-H bonds | Palladium complex | Pre-functionalization can direct the regioselectivity of the coupling. nih.gov |

Donor-Acceptor (D-A) materials are a class of π-conjugated systems designed to have distinct electron-rich (donor) and electron-poor (acceptor) regions within the same molecule or polymer chain. This architecture facilitates efficient charge separation and transport, making these materials highly effective in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The thiophene ring is inherently electron-rich and acts as a good electron donor. The carbonyl group of this compound, however, is strongly electron-withdrawing. By reacting this compound with a donor molecule, the thiophene-carbonyl moiety can be introduced as a potent acceptor group, creating a D-A structure. Palladium-catalyzed cross-coupling reactions are often employed to link thiophene-based units with various acceptor molecules to create these materials. nih.gov The ability to use reagents like this compound to precisely place acceptor units along a conjugated backbone is fundamental to the design of high-performance organic electronic materials. acs.org

Table 2: Representative Moieties in Donor-Acceptor Systems

| Component Type | Chemical Moiety Example | Electronic Function |

|---|---|---|

| Donor | Thiophene, Furan, Carbazole | Electron-rich, donates electrons upon excitation. nih.gov |

| Acceptor | Benzothiadiazole, Naphthalene-bis(dicarboximide), Thiophene-carbonyl | Electron-deficient, accepts electrons to facilitate charge separation. nih.gov |

| π-Bridge | Vinylene, Ethynylene | Connects donor and acceptor units, facilitates electron delocalization. |

An optoelectronic precursor is a stable chemical compound that serves as a key starting material for the synthesis of an active material used in a device that interacts with light. greatcellsolarmaterials.commdpi.com this compound is a precursor for creating a variety of thiophene-based oligomers and polymers whose properties are tailored for optoelectronic applications.

The materials synthesized from this precursor can be designed to absorb or emit light at specific wavelengths. For instance, by controlling the length of an oligothiophene chain or by creating D-A structures, the bandgap of the material can be precisely tuned. nih.gov This allows for the creation of materials that are optimized for specific roles, such as absorbing sunlight in a solar cell or emitting a specific color in an OLED. The reactivity of the acyl bromide allows it to be incorporated into a wide range of molecular frameworks, providing a pathway to a vast library of potential optoelectronic materials.

Precursor for Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties and reactivity of the metal center are heavily influenced by the electronic and steric characteristics of its ligands. This compound is a valuable precursor for synthesizing custom-designed thiophene-derived ligands. derpharmachemica.com

The high reactivity of the acyl bromide group makes this compound an excellent starting point for ligand synthesis. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively.

By choosing a nucleophile that contains an additional donor atom (such as the nitrogen in a pyridine (B92270) ring or a phosphorus atom in a phosphine), a multidentate ligand can be synthesized in a straightforward manner. These thiophene-containing ligands can then bind to metal ions using the heteroatom of the thiophene ring (sulfur) in conjunction with the other donor atoms incorporated into the ligand structure. This synthetic flexibility allows for the creation of a diverse range of ligands with varied coordination geometries and electronic properties. derpharmachemica.com

Table 3: Ligand Synthesis via Reactions of this compound

| Nucleophilic Reagent | Resulting Linkage | Example Ligand Type | Potential Coordinating Atoms |

|---|---|---|---|

| 2-Aminopyridine | Amide | N,S-bidentate | Pyridyl Nitrogen, Thiophene Sulfur |

| 2-(Diphenylphosphino)aniline | Amide | P,N,S-tridentate | Phosphine Phosphorus, Amine Nitrogen, Thiophene Sulfur |

| 2-Mercaptoethanol | Thioester / Ester | O,S-bidentate | Thiol Sulfur, Alcohol Oxygen |

Once synthesized, thiophene-derived ligands can be complexed with various transition metals (e.g., palladium, platinum, rhodium, ruthenium) to form coordination compounds. The resulting metal complexes can possess unique catalytic properties, useful for promoting a wide range of organic transformations.

The thiophene moiety within the ligand is not merely a structural component; its electronic properties can be transmitted to the metal center, thereby modulating its reactivity. For example, the electron-rich nature of the thiophene ring can increase the electron density at the metal center, which can enhance its activity in certain catalytic cycles, such as oxidative addition steps in cross-coupling reactions. By systematically modifying the structure of the ligand—a process that begins with a versatile precursor like this compound—chemists can fine-tune the performance of the resulting coordination compound, optimizing its selectivity and efficiency for specific catalytic applications.

Derivatization Chemistry for Molecular Functionalization

This compound serves as a key building block for introducing the thiophene-3-carbonyl moiety into a wide array of molecules. This functionalization is instrumental in altering the physicochemical and biological properties of the parent compounds, opening avenues for the development of new therapeutic agents and functional materials.

Selective Modification of Complex Organic Molecules

The reactivity of this compound allows for the selective acylation of nucleophilic functional groups, such as amines and alcohols, even in the presence of other reactive sites within a complex molecular architecture. This selectivity is crucial in the late-stage diversification of natural products and other biologically active compounds, enabling the rapid generation of analogs with modified properties.

For instance, the derivatization of natural products at unfunctionalized positions can be achieved through strategic C-H activation and subsequent functionalization, a process where acylating agents like this compound could potentially be employed to introduce new functionalities. nih.gov This approach allows for simultaneous structure-activity relationship (SAR) studies and the introduction of tags for target identification. nih.gov The ability to selectively modify complex molecules is a significant advantage in drug discovery, as it provides a means to fine-tune the pharmacological profile of a lead compound. nih.gov

| Target Molecule Class | Functional Group Targeted | Potential Outcome of Derivatization |

| Natural Products | Hydroxyl, Amino Groups | Altered biological activity, Improved pharmacokinetic properties |

| Bioactive Amines | Primary and Secondary Amines | Modulation of receptor binding affinity, Creation of prodrugs |

| Polyfunctional Scaffolds | Specific Nucleophiles | Introduction of a key pharmacophore, Attachment of a linker for further functionalization |

Synthesis of Scaffolds for Combinatorial Libraries

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and this compound provides a direct entry point for its incorporation into combinatorial libraries. nih.gov Combinatorial chemistry facilitates the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. nih.gov

The synthesis of highly substituted thiophene libraries can be achieved through one-pot reactions, demonstrating the versatility of thiophene as a core structure. nih.gov While direct use of this compound in large-scale combinatorial synthesis in the literature is not extensively detailed, its reactive nature makes it a suitable building block for such applications. By reacting this compound with a diverse set of amines or alcohols, a library of thiophene-3-carboxamides or esters can be readily generated. This approach allows for the systematic exploration of the chemical space around the thiophene core, increasing the probability of identifying novel bioactive molecules. nih.govresearchgate.net

The development of thiophene-based drug-like molecules has been explored through the synthesis of extensive libraries, highlighting the importance of this heterocyclic core in generating molecular diversity. researchgate.net The structural rigidity and aromaticity of the thiophene ring, introduced via reagents like this compound, can impart favorable pharmacological properties to the resulting library members.

| Library Type | Core Scaffold | Diversification Strategy | Potential Applications |

| Thiophene-3-carboxamides | 3-Thiophenecarbonyl | Reaction with a diverse set of amines | Drug discovery (e.g., anticancer, antimicrobial) |

| Thiophene-3-esters | 3-Thiophenecarbonyl | Reaction with a variety of alcohols | Materials science, Agrochemicals |

| Multi-substituted Thiophenes | Thiophene | Multi-component reactions | Broad screening for biological activity |

Catalytic Roles and Methodological Developments Involving 3 Thiophenecarbonyl Bromide

Participation in Metal-Catalyzed Processes

Role as an Activated Electrophile in Palladium-Mediated Catalysis

3-Thiophenecarbonyl bromide is a suitable candidate for participation as an activated electrophile in various palladium-catalyzed cross-coupling reactions. Acyl halides are well-established coupling partners in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, serving as precursors for the formation of valuable ketone scaffolds. The reactivity of the C(sp²)–Br bond in this compound is significantly enhanced by the adjacent electron-withdrawing carbonyl group, making it susceptible to oxidative addition to a low-valent palladium(0) species, which is the initial step in many catalytic cycles.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of the acyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst. The thiophene (B33073) ring itself is generally stable under these conditions and can be a valuable heterocyclic motif in the final product.

While specific studies focusing exclusively on this compound are not extensively documented, the principles of palladium catalysis are broadly applicable. For instance, palladium-catalyzed coupling of α-bromocarbonyl compounds with various partners demonstrates the utility of the C-Br bond activated by a carbonyl group. organic-chemistry.org The reactivity trend in such couplings generally follows the order of halide leaving group ability: I > Br > Cl. acs.org

Copper-Catalyzed Transformations and Mechanisms

Copper catalysis offers a cost-effective and often complementary alternative to palladium-mediated reactions. In the context of this compound, copper-catalyzed transformations could proceed through several mechanistic pathways. Unlike palladium, the oxidative addition of aryl halides to copper is often challenging. researchgate.netresearchgate.net However, copper is highly efficient at trapping carbon-centered radicals, which opens up alternative "open-shell" mechanisms. researchgate.netresearchgate.net

For instance, in a photoredox/copper dual catalytic system, an excited photocatalyst could reduce the acyl bromide to a radical anion, which then fragments to release a bromide ion and a 3-thenoyl radical. This acyl radical could then be trapped by a Cu(I) or Cu(II) species, leading to the formation of a high-valent copper intermediate that can undergo reductive elimination with a coupling partner. researchgate.netresearchgate.net

Additionally, copper(II) bromide itself has been utilized as a promoter for the activation of various substrates, such as thioglycosides, proceeding through coordination with sulfur. google.com While mechanistically different, this highlights the affinity of copper for sulfur-containing compounds, a feature that could be relevant in reactions involving a thiophene-based substrate like this compound. Copper-catalyzed stereospecific cross-couplings have also been reported with acyl chlorides as electrophiles, suggesting that acyl bromides would be even more reactive partners in similar transformations. beilstein-journals.org

Lewis Acid Catalysis in Related Bromination Chemistry

Lewis acids play a crucial role in activating halogenating agents for electrophilic aromatic substitution and other bromination reactions. masterorganicchemistry.com While this compound is an acyl bromide and not typically used as a primary brominating agent, the principles of Lewis acid activation are pertinent to its reactivity and potential side reactions. Lewis acids such as AlCl₃, FeCl₃, or ZrCl₄ can coordinate to a bromine atom, increasing its electrophilicity and making it a more potent electrophile. google.comnih.govmasterorganicchemistry.com

In the context of reactions involving this compound, a Lewis acid could potentially coordinate to the carbonyl oxygen or the bromine atom. Coordination to the carbonyl oxygen would further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, interaction with the bromine atom could facilitate its cleavage, either heterolytically to form an acylium ion and a complexed bromide, or homolytically to initiate radical pathways. Zirconium(IV) chloride, for example, has been shown to effectively catalyze benzylic brominations via a radical generation pathway. nih.gov This dual potential for activation highlights the importance of reaction conditions when employing Lewis acids with multifunctional substrates like acyl bromides.

Photochemical Catalysis for Acyl Bromide Transformations

Photochemical catalysis, particularly visible-light photoredox catalysis, has emerged as a powerful tool for generating reactive intermediates under mild conditions. beilstein-journals.orgnih.gov Acyl halides, including chlorides and by extension the more reactive bromides, are excellent precursors for the generation of acyl radicals. nih.govresearchgate.net Upon single-electron reduction by an excited photocatalyst, this compound would be expected to form a radical anion, which rapidly dissociates to yield a 3-thenoyl radical and a bromide anion.

This photochemically generated 3-thenoyl radical is a versatile intermediate that can participate in a variety of transformations. nih.gov Key applications include:

Giese-type additions: The acyl radical can add to electron-deficient alkenes to form a new C-C bond and a carbon-centered radical, which can be further functionalized. researchgate.net

Cross-coupling reactions: In dual catalytic systems (e.g., photoredox/nickel), the acyl radical can be trapped by a nickel complex, entering a catalytic cycle for cross-coupling with other electrophiles like aryl bromides. acs.orgbeilstein-journals.org

C-H acylation: The acyl radical can directly acylate heteroarenes in Minisci-type reactions.

This approach avoids the harsh conditions often required in traditional radical chemistry and offers a sustainable method for leveraging the reactivity of this compound. beilstein-journals.org

Development of Novel Reaction Systems Leveraging Acyl Bromide Reactivity

The inherent reactivity of the acyl bromide functional group in this compound makes it a valuable building block for the development of novel synthetic methodologies. Acyl halides are more reactive than their corresponding carboxylic acids or esters, allowing for transformations under milder conditions. fiveable.me

Recent innovations that could leverage the reactivity of this compound include:

Mechanochemistry: The Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids has been successfully performed under solvent-free mechanochemical conditions (ball milling). nsf.gov This environmentally friendly approach could be readily adapted for the more reactive this compound to produce 3-aroylthiophenes, minimizing solvent waste and often reducing reaction times. nsf.gov

Decarbonylative Coupling: While acyl halides are typically used to install a carbonyl group, under certain palladium-catalyzed conditions, they can undergo decarbonylation followed by cross-coupling. This would provide a pathway to 3-substituted thiophenes directly from this compound, offering a complementary strategy to traditional cross-coupling of 3-bromothiophene (B43185).

Flow Chemistry: The high reactivity of acyl bromides can be controlled and optimized using microfluidic flow reactors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can improve yields, selectivity, and safety, especially for highly exothermic reactions.

These emerging areas, combined with established transformations, ensure that this compound will continue to be a relevant and versatile reagent in the development of new and efficient chemical syntheses.

Theoretical and Computational Investigations of 3 Thiophenecarbonyl Bromide and Its Derivatives

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for HOMO-LUMO Energy Levels

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.com

For analogous compounds like 3-thiophenecarboxylic acid, DFT calculations have been performed to determine these frontier orbital energies. Studies on thiophene (B33073) derivatives have shown that the HOMO-LUMO gap is a significant predictor of a molecule's stability; a smaller gap generally indicates higher reactivity. mdpi.com In a computational study of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating stable compounds. mdpi.com

While specific values for 3-Thiophenecarbonyl bromide are not available, we can anticipate that the presence of the electron-withdrawing carbonyl bromide group would influence the energies of the frontier orbitals compared to a simple thiophene ring. The bromine atom, being highly electronegative, would likely lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and thus higher reactivity compared to 3-thiophenecarboxylic acid.

Interactive Data Table: Representative HOMO-LUMO Energy Gaps of Thiophene Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Sulfonamide Derivative 1 | -6.54 | -1.89 | 4.65 |

| Thiophene Sulfonamide Derivative 7 | -6.21 | -2.77 | 3.44 |

Note: Data is for illustrative thiophene sulfonamide derivatives as specific data for this compound is unavailable. mdpi.com

Analysis of Electron Density Distributions and Reactivity Descriptors

The electron density distribution within a molecule provides a map of where electrons are most likely to be found and is crucial for predicting sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) surfaces are a valuable tool for visualizing this distribution. Red regions on an MEP surface indicate areas of high electron density (nucleophilic character), while blue regions represent low electron density (electrophilic character). researchgate.net

In studies of 3-thiophenecarboxylic acid, the MEP surface shows that the most negative potential is located around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, the acidic proton of the carboxyl group and the carbon atom of the carbonyl group are in electron-deficient regions, indicating their susceptibility to nucleophilic attack. researchgate.net For this compound, the carbonyl carbon would be highly electrophilic due to the electron-withdrawing effects of both the oxygen and bromine atoms, making it the primary target for nucleophiles in acyl substitution reactions.

Other reactivity descriptors that can be calculated from DFT include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a higher electrophilicity index for this compound would suggest a greater propensity to react with nucleophiles. mdpi.com

Reaction Mechanism Predictions

Computational modeling is instrumental in elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of energy barriers.

Computational Modeling of Transition States and Energy Barriers

Acyl substitution reactions, which are characteristic of acyl halides like this compound, typically proceed through a tetrahedral intermediate. Computational methods can be used to model the geometry and energy of the transition state leading to this intermediate. The energy barrier, or activation energy, determines the rate of the reaction.

Theoretical examinations of related carbonyl compounds, such as 2-formylthiophene, have successfully located the transition states for conformational changes using ab-initio molecular orbital calculations. rsc.org Similar approaches can be applied to model the transition states of nucleophilic attack on the carbonyl carbon of this compound. The calculation would involve identifying the geometry of the molecule as the nucleophile approaches and the C-Br bond begins to break, and determining the energy maximum along this reaction coordinate.

Understanding Selectivity in Acyl Substitution and Coupling Reactions

In reactions where multiple outcomes are possible, computational modeling can help predict the selectivity. For this compound, this could involve understanding the regioselectivity of reactions on the thiophene ring or the chemoselectivity in the presence of other functional groups.

The electronic properties discussed in section 6.1.2 are key to understanding this selectivity. For example, the highly electrophilic nature of the carbonyl carbon in this compound strongly favors nucleophilic acyl substitution over reactions at the thiophene ring under many conditions. Computational studies can quantify the energy barriers for different potential reaction pathways, with the lowest energy barrier corresponding to the major product.

Structure-Reactivity Relationships and Design Principles

By systematically studying the effects of different substituents on the electronic structure and reactivity of thiophene carbonyl derivatives, it is possible to establish structure-reactivity relationships. For instance, substituting the thiophene ring with electron-donating groups would be expected to increase the electron density on the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups would enhance its reactivity.

These established relationships, derived from computational data, can then be used to formulate design principles for new molecules with tailored reactivity. For example, if a less reactive acylating agent is required, one might computationally screen various substituted this compound derivatives to identify a candidate with a higher activation energy for nucleophilic attack.

Predictive Modeling of Synthetic Pathways

The intersection of computational chemistry and artificial intelligence has opened new frontiers in the predictive modeling of synthetic pathways for compounds like this compound and its derivatives. These predictive models aim to forecast the most efficient and viable routes for synthesis, identify potential challenges, and optimize reaction conditions, thereby accelerating the research and development process. By leveraging large datasets of chemical reactions and employing sophisticated algorithms, these models can provide valuable insights that complement and guide experimental work.

Predictive modeling in chemical synthesis can be broadly categorized into retrosynthesis analysis, reaction condition optimization, and synthetic accessibility scoring. For a molecule such as this compound, these computational tools can be instrumental in designing novel and efficient synthetic strategies.

Retrosynthesis Prediction

Modern retrosynthesis prediction is largely driven by machine learning models trained on vast databases of known chemical reactions. researchgate.netarxiv.org These models deconstruct a target molecule into simpler, commercially available precursors. For this compound, a retrosynthetic analysis would typically suggest disconnections at the carbonyl group.

A common approach involves the use of template-based models, which rely on a library of predefined reaction templates extracted from reaction databases. researchgate.net A hypothetical retrosynthesis prediction for this compound using a template-based approach might identify the following primary disconnection:

Disconnection: C-Br bond of the acyl bromide.

Precursor: 3-Thiophenecarboxylic acid.

Reaction Type: Halogenation of a carboxylic acid.

Template-free models, on the other hand, treat retrosynthesis as a sequence-to-sequence translation problem, akin to language translation, where the "language" is the chemical structure represented, for example, by SMILES strings. arxiv.org These models have the potential to discover novel synthetic routes that are not explicitly present in the training data.

The performance of such predictive models is often evaluated by their ability to identify known, published synthetic routes. A hypothetical comparison of different retrosynthesis prediction models for this compound is presented in Table 1.

| Model Type | Predicted Precursors | Associated Reaction | Confidence Score (%) | Reference Reaction |

|---|---|---|---|---|

| Template-Based | 3-Thiophenecarboxylic acid, Thionyl bromide | Acyl Halogenation | 92 | Standard conversion of carboxylic acids to acyl bromides |

| Sequence-to-Sequence (Transformer) | 3-Bromothiophene (B43185), Carbon monoxide, Bromine source | Carbonylative Cross-Coupling | 78 | Palladium-catalyzed carbonylation reactions |

| Graph-Based Neural Network | 3-Lithio-thiophene, Oxalyl bromide | Acylation of an Organolithium Reagent | 85 | Reaction of organometallics with acylating agents |

Predictive Modeling of Reaction Conditions

Beyond identifying the precursors, predictive models can also suggest optimal reaction conditions, including solvents, catalysts, and temperature. These models are typically trained on datasets that include detailed experimental conditions. For the synthesis of this compound from 3-thiophenecarboxylic acid, a predictive model might suggest the following conditions, as illustrated in Table 2.

| Parameter | Predicted Value | Alternative Predictions | Predicted Yield (%) |

|---|---|---|---|

| Reagent | Thionyl bromide | Oxalyl bromide, Phosphorus tribromide | 85-95 |

| Solvent | Dichloromethane (DCM) | Chloroform, 1,2-Dichloroethane | - |

| Catalyst | Dimethylformamide (DMF) (catalytic) | None | - |

| Temperature (°C) | 25 (Room Temperature) | 0, 40 (Reflux) | - |

These predictions are based on the model's "understanding" of similar chemical transformations. The model learns the relationships between reactants, reagents, and conditions that lead to successful reactions.

Synthetic Accessibility and Yield Prediction

Another critical aspect of predictive modeling is the assessment of synthetic accessibility. This involves predicting how easily a proposed synthetic route can be carried out in a laboratory setting. Models for synthetic accessibility often consider factors such as the complexity of the molecules, the number of reaction steps, and the commercial availability of starting materials.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the reaction yield. These models use molecular descriptors of the reactants and products, as well as parameters describing the reaction conditions, to predict the expected yield. For a given synthetic step, multiple potential conditions can be evaluated computationally to identify those that are most likely to result in a high yield. A hypothetical yield prediction for the bromination of 3-thiophenecarboxylic acid under various conditions is shown in Table 3.

| Reagent | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted Purity (%) |

|---|---|---|---|---|

| Thionyl bromide | DCM | 25 | 93 | 98 |

| Oxalyl bromide | DCM | 0 | 95 | 99 |

| Phosphorus tribromide | None | 100 | 88 | 95 |

| Thionyl bromide | Toluene | 80 | 90 | 97 |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 3-Thiophenecarbonyl bromide allows for the precise characterization of the hydrogen atoms attached to the thiophene (B33073) ring. The electron-withdrawing nature of the carbonyl bromide group at the C3 position significantly influences the chemical shifts of the remaining ring protons at positions 2, 4, and 5, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted thiophene.

The spectrum is expected to show three distinct signals in the aromatic region, each corresponding to one of the thiophene protons. The proton at the C2 position is typically the most deshielded due to its proximity to both the sulfur atom and the C3-substituent. The coupling patterns (spin-spin splitting) between these protons provide definitive evidence of their relative positions. For instance, the signal for the H5 proton would likely appear as a doublet of doublets due to coupling with both H2 (long-range) and H4 (vicinal). Analysis of a closely related compound, 3-Thiophenecarboxaldehyde, shows protons at approximately 8.13 ppm (H2), 7.53 ppm (H5), and 7.37 ppm (H4), providing a strong basis for predicting the spectral features of this compound. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.1-8.3 | Doublet of doublets (dd) | J(H2,H5) ≈ 1.2 Hz, J(H2,H4) ≈ 2.8 Hz |

| H-4 | ~7.3-7.5 | Doublet of doublets (dd) | J(H4,H5) ≈ 5.1 Hz, J(H4,H2) ≈ 2.8 Hz |

Note: Data are estimated based on analogous structures and general NMR principles. chemicalbook.comorgchemboulder.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring and the carbonyl carbon. hw.ac.ukudel.edu

The carbonyl carbon of the acyl bromide group is the most deshielded and will appear significantly downfield, typically in the range of 160-170 ppm. The C3 carbon, to which the substituent is attached, will also be downfield, while the other ring carbons (C2, C4, C5) will resonate at chemical shifts characteristic of aromatic heterocyclic systems, generally between 120 and 140 ppm. oregonstate.edu The precise shifts are influenced by the electronic effects of the carbonyl bromide substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~160-170 |

| C-2 | ~135-140 |

| C-3 | ~130-135 |

| C-4 | ~125-130 |

Note: Data are estimated based on typical chemical shift ranges for functional groups. oregonstate.educhemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uhcl.edu The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of an acyl halide. This band is typically observed in the range of 1770-1820 cm⁻¹. lumenlearning.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| C=O (Acyl Bromide) | Stretch | 1820-1770 | Strong |

| Aromatic C=C | Ring Stretch | 1600-1400 | Medium-Variable |

Note: Data are based on standard IR correlation tables. lumenlearning.comlibretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. A key feature in the mass spectrum of this compound is the presence of a distinctive molecular ion peak cluster. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity (an M+ and M+2 peak), separated by two mass units. wpmucdn.com

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways for acyl halides. libretexts.org A primary fragmentation event is the alpha-cleavage, involving the loss of the bromine radical (•Br), resulting in a prominent peak corresponding to the 3-thenoyl cation [M-79]⁺ and [M-81]⁺. youtube.com Another likely fragmentation is the loss of the entire carbonyl bromide group (•COBr) to yield the thiophenyl cation at m/z 83.

Table 4: Predicted Mass Spectrometry Data for this compound (C₅H₃BrOS)

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₅H₃⁷⁹BrOS]⁺ | 190 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₅H₃⁸¹BrOS]⁺ | 192 | Molecular ion with ⁸¹Br, ~1:1 ratio with M⁺ |

| [M-Br]⁺ | [C₅H₃COS]⁺ | 111 | Loss of a bromine radical |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

The methodology involves growing a high-quality single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern based on its internal atomic lattice. By measuring the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated. This map is then interpreted to build a detailed model of the molecular structure, including the planarity of the thiophene ring and the orientation of the carbonyl bromide group relative to the ring. While specific crystallographic data for this compound is not widely published, this technique remains the gold standard for solid-state structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (focus on methodology)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The methodology for obtaining a UV-Vis spectrum of this compound involves dissolving the compound in a solvent that is transparent in the UV-Vis region, such as hexane (B92381) or ethanol, and placing the solution in a quartz cuvette. A spectrophotometer then passes a beam of light through the sample and measures the absorbance at various wavelengths.

For this compound, two main types of electronic transitions are expected. scribd.com

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated thiophene ring system. These transitions typically occur at shorter wavelengths. libretexts.org

n → π* Transitions: These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. These transitions occur at longer wavelengths compared to π → π* transitions and are a characteristic feature of molecules containing carbonyl groups. masterorganicchemistry.com

Table 5: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Orbitals Involved | Expected Wavelength Range (λₘₐₓ) | Relative Intensity |

|---|---|---|---|

| π → π* | π (Thiophene Ring) → π* (System) | 220-260 nm | High |

Note: Wavelengths are estimates based on the electronic structure of the compound. scribd.commasterorganicchemistry.com

Emerging Research Directions and Future Perspectives for 3 Thiophenecarbonyl Bromide

Green Chemistry Approaches in its Synthesis and Reactions

The traditional synthesis of acyl bromides often involves reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which raise environmental and safety concerns due to their toxicity and the generation of corrosive byproducts. fiveable.me Green chemistry principles are driving research toward more sustainable alternatives for the synthesis of 3-thiophenecarbonyl bromide and its subsequent reactions.

Future research is likely to focus on several key areas:

Catalytic and Atom-Economical Bromination: Development of catalytic methods that utilize greener brominating agents is a primary goal. This could involve using catalytic amounts of a reagent to activate a more benign bromine source, such as sodium bromide, thereby minimizing waste. organic-chemistry.org For instance, processes that leverage in situ generation of reactive brominating species from stable salts are being explored for various aromatic compounds and could be adapted for thiophene-based substrates.

Alternative Solvents and Reaction Conditions: A significant push is being made to replace hazardous solvents like chlorinated hydrocarbons with more environmentally friendly options. Research into the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions for the synthesis and reactions of acyl halides is an active field. organic-chemistry.org For example, a process for synthesizing thiophene-2-carbonyl chloride, a closely related compound, has been developed that utilizes aerobic oxidation and telescopes reaction steps to reduce waste and improve efficiency. acs.org